molecular formula CHI2NaO3S B089858 Dimethiodal Sodium CAS No. 124-88-9

Dimethiodal Sodium

Cat. No. B089858
CAS RN: 124-88-9
M. Wt: 369.88 g/mol
InChI Key: BPILDHPJSYVNAF-UHFFFAOYSA-M
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Description

Dimethiodal Sodium is a chemical analog of methiodal sodium with two instead of one iodine atom per molecule . It was used as an uro-angiographic contrast agent in the 1930s and 1940s . The molecular formula of Dimethiodal Sodium is CHI2NaO3S .


Molecular Structure Analysis

The molecular structure of Dimethiodal Sodium can be determined using techniques such as X-ray crystallography and mass spectrometry . The average mass of Dimethiodal Sodium is 369.880 Da and the monoisotopic mass is 369.763336 Da .

Scientific Research Applications

  • Use in Lumbar Myelography : Dimethiodal Sodium, under the name Methiodal Sodium, has been used in lumbar myelography, a medical imaging procedure, since 1947. However, due to its irritative effects on the nervous system, its usage has declined in favor of non-ionic, water-soluble contrast media like Metrizamide (Skalpe, Torbergsen, Amundsen, & Presthus, 1973).

  • Conversion to Methyl Isothiocyanate in Agriculture : Metam-sodium, a soil fumigant, rapidly converts to methyl isothiocyanate (MITC) in soil. This compound has significant agricultural applications, particularly in pest control (Draper & Wakeham, 1993).

  • Complex Formation with Bismuth Ions : Sodium-based borate ligands, including sodium complexes, can react with bismuth ions. This chemical interaction is significant in the synthesis of complex compounds, which have potential applications in various chemical processes (Imran et al., 2014).

  • Cancer Research : In a study, sodium selenite demonstrated a significant effect in reducing cancer incidence in rats, highlighting its potential in cancer prevention and treatment research (Thompson, Meeker, & Kokoska, 1984).

  • Effect on Fruit Fly Control in Australia : The use of Dimethoate, a broad-spectrum organophosphate insecticide related to metam-sodium, has been pivotal in controlling fruit fly pests in Australia. However, its use has declined due to regulatory changes, impacting pest management strategies (Dominiak & Ekman, 2013).

  • Antidote for Non-Metallic Pesticides : Sodium dimercaptopropane sulfonate has been found to be an effective antidote against non-metallic pesticide poisoning, showcasing its medical application in treating specific types of poisonings (Chen & Lu, 2016).

  • Influence on Phase Behavior of Lysozyme : The addition of sodium-based substances like glycerol and DMSO to lysozyme solutions alters their phase behavior, which is crucial for understanding protein solution properties and has implications in biochemical research (Gögelein, Wagner, Cardinaux, Nägele, & Egelhaaf, 2011).

  • Electrophysiological Effects in Cardiac Research : Amiodarone, a drug whose actions involve sodium channels, was studied for its effects on cardiac muscle. Understanding its impact on sodium channels helps in developing better cardiac therapies (Mason, Hondeghem, & Katzung, 1984).

Safety And Hazards

While specific safety data for Dimethiodal Sodium is not available, general safety measures for handling sodium compounds include controlling ignition sources, avoiding dust formation, and avoiding contact with water or moisture .

properties

IUPAC Name

sodium;diiodomethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2I2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPILDHPJSYVNAF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])(I)I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHI2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904620
Record name Dimethiodal sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethiodal Sodium

CAS RN

124-88-9
Record name Dimethiodal sodium [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethiodal sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHIODAL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6Z53YN55N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethiodal Sodium

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